molecular formula C8H8O3S B1356647 2-Hydroxy-4-(methylsulfanyl)benzoic acid CAS No. 67127-67-7

2-Hydroxy-4-(methylsulfanyl)benzoic acid

Cat. No. B1356647
CAS RN: 67127-67-7
M. Wt: 184.21 g/mol
InChI Key: DTLRWJMFYFRILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(methylsulfanyl)benzoic acid is a chemical compound with the molecular formula C8H8O3S . It has a molecular weight of 184.22 .


Synthesis Analysis

There are several methods to synthesize 2-Hydroxy-4-(methylsulfanyl)benzoic acid. One approach involves using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-(methylsulfanyl)benzoic acid is 1S/C8H8O3S/c1-12-5-2-3-6 (8 (10)11)7 (9)4-5/h2-4,9H,1H3, (H,10,11) .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Hydroxy-4-(methylsulfanyl)benzoic acid has been utilized in the synthesis of various chemical compounds. For example, its analog, 2-methoxy-4-(methylsulfanyl)benzoic acid, was synthesized as an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole (D. Lomov, 2019).
  • The compound has also been involved in studies of electrochemical reduction, such as the investigation of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, demonstrating its relevance in electrochemistry (Z. Mandić et al., 2004).

Biological Activity and Medicinal Chemistry

  • In medicinal chemistry, the compound has been a part of metabolic studies. For instance, it was used in understanding the oxidative metabolism of a novel antidepressant, Lu AA21004, indicating its utility in drug metabolism research (Mette G. Hvenegaard et al., 2012).
  • Research into the development of new pharmaceutical compounds, such as EP1 receptor antagonists, has also employed derivatives of this acid (A. Naganawa et al., 2006).

Synthesis Methodology

  • The synthesis methodologies involving 2-Hydroxy-4-(methylsulfanyl)benzoic acid and its derivatives have been explored in various studies. For example, research on the synthesis of 2-hydroxy-4-methyl benzoic acid highlights the chemical process and structural identification of similar compounds (Che Qing-ming et al., 2006).

Material Science Applications

  • In material science, the acid and its derivatives have been used to study the doping of polyaniline, a conductive polymer. This research contributes to the understanding of the electrical properties of polymers and their potential applications (C. A. Amarnath and S. Palaniappan, 2005).

Safety And Hazards

2-Hydroxy-4-(methylsulfanyl)benzoic acid is considered hazardous. It can cause serious eye damage and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-4-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLRWJMFYFRILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541182
Record name 2-Hydroxy-4-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(methylsulfanyl)benzoic acid

CAS RN

67127-67-7
Record name 2-Hydroxy-4-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxy-4-(methylthio)benzoic acid (1.002 g, 5.05 mmol) was dissolved in dichloromethane (18 mL). The solution was cooled to −65° C. in a dry ice/chloroform bath. A dichloromethane solution of boron tribromide (5.4 mL, 5.4 mmol) was then added slowly. After 3 hours, the reaction was quenched with water (5 mL) and 1 N HCl (10 mL). After stirring for 10 minutes, the reaction was extracted with dichloromethane (100 mL). The organic layer was washed with 1 N HCl (10 mL) and then dried over magnesium sulfate, filtered, and concentrated to give the pure product as a pale yellow solid (866 mg, 4.70 mmol, 93%).
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.